6-fluoro-1-methyl-7-morpholino-3-tosylquinolin-4(1H)-one
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Description
6-fluoro-1-methyl-7-morpholino-3-tosylquinolin-4(1H)-one is a useful research compound. Its molecular formula is C21H21FN2O4S and its molecular weight is 416.47. The purity is usually 95%.
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Scientific Research Applications
Fluorescence Studies
Research has explored the synthesis and fluorescence properties of novel fluorophores, which are critical for labeling and studying biomolecules. For instance, Singh and Singh (2007) designed and synthesized new fluorophores, examining their fluorescence in organic solvents and aqueous solutions. These fluorophores were used for labeling oligodeoxyribonucleotides, showing enhanced fluorescence signals and higher hybridization affinity (Singh & Singh, 2007).
Antitumor Activity
Hao et al. (2017) synthesized a compound with a structure related to 6-fluoro-1-methyl-7-morpholino-3-tosylquinolin-4(1H)-one and investigated its antitumor properties. This study contributes to the development of new chemotherapeutic agents (Hao et al., 2017).
Synthesis of Fluorinated Heterocycles
Wu et al. (2017) reported on the synthesis of fluorinated heterocycles via rhodium(III)-catalyzed C-H activation, highlighting the role of fluorinated compounds in pharmaceutical and agrochemical industries. This research showcases the versatile applications of fluorinated quinolines in synthesizing biologically active heterocycles (Wu et al., 2017).
Optical Resolution and Enantiomeric Separation
The resolution of racemic compounds into their enantiomers is crucial for the development of drugs with specific biological activities. Studies by Bálint et al. (2000) and Kmecz et al. (2001) focused on the optical resolution of 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline, demonstrating techniques for enantiomeric separation which is essential for producing enantiomerically pure compounds for pharmaceutical applications (Bálint et al., 2000; Kmecz et al., 2001).
Antimicrobial Potency
New derivatives of quinoline compounds have been synthesized and evaluated for their antimicrobial properties, showing promise as broad-spectrum antimicrobial agents. Desai et al. (2012) synthesized a series of quinoline-based derivatives, exhibiting significant activity against various bacterial and fungal strains. This research underscores the potential of fluorinated quinolines in developing new antimicrobial agents (Desai et al., 2012).
Properties
IUPAC Name |
6-fluoro-1-methyl-3-(4-methylphenyl)sulfonyl-7-morpholin-4-ylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O4S/c1-14-3-5-15(6-4-14)29(26,27)20-13-23(2)18-12-19(24-7-9-28-10-8-24)17(22)11-16(18)21(20)25/h3-6,11-13H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCKCUPTJXBJPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCOCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.